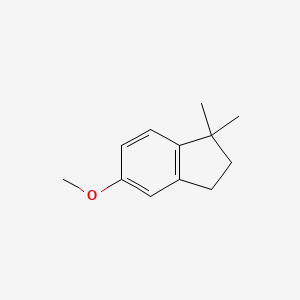

5-Methoxy-1,1-dimethylindane

Description

It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of SAR218645, a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2) .

Synthesis:

The compound is synthesized via two primary routes:

- Method 1: Reaction of 5-methoxy-1-indanone with dimethyl zinc and titanium tetrachloride (TiCl₄) in anhydrous dichloromethane at −45°C, yielding 43% product .

- Method 2: Friedel-Crafts alkylation of 5-methoxyindane derivatives under specific conditions, producing a 2.8:1 mixture of 5-methoxy-1,1-dimethylindane and its regioisomer, 7-methoxy-1,1-dimethylindane, with 90% purity .

Properties

CAS No. |

1131-36-8 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

6-methoxy-3,3-dimethyl-1,2-dihydroindene |

InChI |

InChI=1S/C12H16O/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)12/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

DVIQJHKQDUMLBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact on Activity

- Methoxy Position : In 5-methoxy-1,1-dimethylindane, the 5-OCH₃ group enhances electron density in the aromatic ring, favoring interactions with biological targets like mGluR2 . Its isomer, 7-methoxy-1,1-dimethylindane, shows reduced pharmacological utility due to altered regiochemistry .

- Quaternary Ammonium in Timothy Bromide : The addition of a piperidinium bromide group converts the indane scaffold into a potent anticholinergic agent, highlighting the role of charged moieties in receptor binding .

- Perfluoroalkyl Chains in cC6O4 : Unlike 5-methoxy-1,1-dimethylindane, cC6O4’s fluorinated structure contributes to environmental persistence, raising regulatory concerns under EMA and FDA guidelines .

Pharmacological and Environmental Profiles

- 5-Methoxy-1,1-dimethylindane: No direct toxicity data reported; its derivative SAR218645 shows high selectivity for mGluR2 with minimal off-target effects .

- cC6O4 : Persistent in ecosystems due to fluorinated chains, contrasting with 5-methoxy-1,1-dimethylindane’s biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.